molecular formula C18H14N4O3 B1418036 3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione CAS No. 1223889-81-3

3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione

Cat. No.: B1418036
CAS No.: 1223889-81-3
M. Wt: 334.3 g/mol
InChI Key: HVPKMDIMPJNMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that combines the structural features of quinazoline and oxadiazole. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The oxadiazole moiety is also significant due to its presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) with acid chlorides to form benzoxazinones, which are then treated with ammonia to yield quinazolinone derivatives . The oxadiazole ring can be introduced through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .

Scientific Research Applications

3-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The quinazoline moiety can inhibit enzymes like tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The oxadiazole ring can interact with DNA or proteins, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione is unique due to the combination of quinazoline and oxadiazole moieties, which may confer synergistic biological activities. This dual functionality can enhance its potential as a therapeutic agent compared to compounds containing only one of these moieties .

Properties

IUPAC Name

3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c1-11-6-8-12(9-7-11)16-20-15(25-21-16)10-22-17(23)13-4-2-3-5-14(13)19-18(22)24/h2-9H,10H2,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPKMDIMPJNMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione
Reactant of Route 6
Reactant of Route 6
3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.